1-Propanone, 1-(octahydro-3,8,8-trimethyl-2-naphthalenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanone, 1-(octahydro-3,8,8-trimethyl-2-naphthalenyl)- is produced commercially through a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride . This reaction yields a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid . The initial Diels–Alder reaction using a Lewis acid catalyst such as aluminum chloride ensures that the acetyl group is at position 2 of the resulting cyclohexene adduct .
Industrial Production Methods: The industrial production of this compound involves the same synthetic route mentioned above. The process yields a mixture of diastereomers, with the predominant ones being (2R,3R) and (2S,3S) .
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 1-(octahydro-3,8,8-trimethyl-2-naphthalenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(octahydro-3,8,8-trimethyl-2-naphthalenyl)- involves its interaction with olfactory receptors, leading to the perception of its characteristic woody and ambergris odor . The molecular targets and pathways involved in this process are primarily related to the olfactory system .
Comparison with Similar Compounds
1-Propanone, 1-(octahydro-3,8,8-trimethyl-2-naphthalenyl)- is unique due to its specific odor profile and chemical structure . Similar compounds include:
Iso Gamma Super: Another synthetic ketone fragrance with a similar odor profile.
Anthamber: Known for its amber-like scent.
Amber Fleur: A fragrance ingredient with a woody and floral odor.
These compounds share some similarities in their chemical structures and odor profiles but differ in their specific applications and commercial names .
Properties
CAS No. |
68311-18-2 |
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Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-(3,8,8-trimethyl-2,3,4,4a,7,8a-hexahydro-1H-naphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C16H26O/c1-5-15(17)13-10-14-12(9-11(13)2)7-6-8-16(14,3)4/h6-7,11-14H,5,8-10H2,1-4H3 |
InChI Key |
MVHVQIVFVLTBFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC2C(CC1C)C=CCC2(C)C |
Origin of Product |
United States |
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